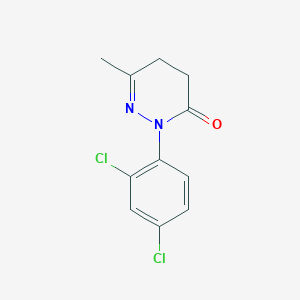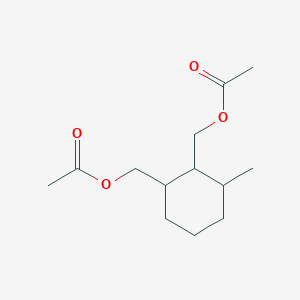
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate is an organic compound with the molecular formula C₁₃H₂₂O₄ It is a derivative of cyclohexane, where two methanediyl diacetate groups are attached to the 1 and 2 positions of a 3-methylcyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclohexane-1,2-diol.
Acetylation: The diol undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Hydrolysis: 3-methylcyclohexane-1,2-diol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate involves its interaction with biological molecules. The ester groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate: Unique due to its specific substitution pattern on the cyclohexane ring.
Cyclohexane-1,2-diyl diacetate: Lacks the methyl group at the 3-position, resulting in different chemical and biological properties.
Cyclohexane-1,2-diyl dimethanol: Contains hydroxyl groups instead of acetate groups, leading to different reactivity and applications.
Uniqueness
The presence of the methyl group at the 3-position and the ester groups at the 1 and 2 positions of the cyclohexane ring make this compound unique
Propiedades
Número CAS |
5332-77-4 |
|---|---|
Fórmula molecular |
C13H22O4 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
[2-(acetyloxymethyl)-3-methylcyclohexyl]methyl acetate |
InChI |
InChI=1S/C13H22O4/c1-9-5-4-6-12(7-16-10(2)14)13(9)8-17-11(3)15/h9,12-13H,4-8H2,1-3H3 |
Clave InChI |
NZYGHSMLNBLDBT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1COC(=O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)



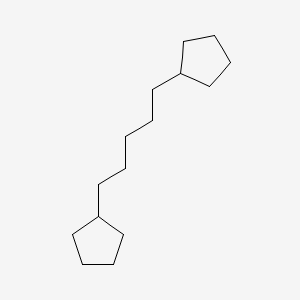
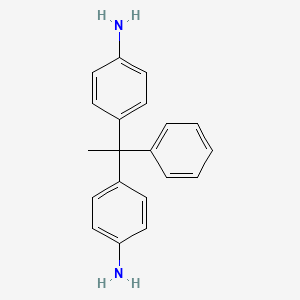
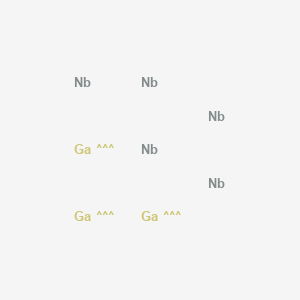
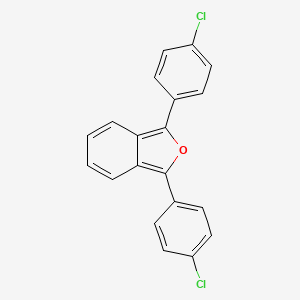

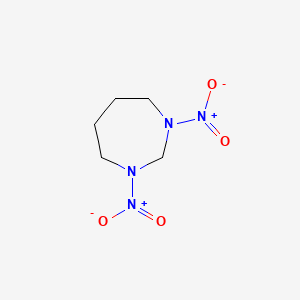
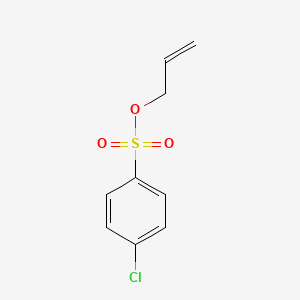

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
